molecular formula C9H11IN2O6 B15140147 1-beta-D-Arabinofuranosyl-5-iodouracil

1-beta-D-Arabinofuranosyl-5-iodouracil

Cat. No.: B15140147
M. Wt: 370.10 g/mol
InChI Key: RKSLVDIXBGWPIS-CQWREQHLSA-N
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Description

1-Beta-D-Arabinofuranosyl-5-iodouracil is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .

Preparation Methods

The synthesis of 1-Beta-D-Arabinofuranosyl-5-iodouracil involves several steps. One common method includes the iodination of uracil followed by the glycosylation with arabinofuranose. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the uracil ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Beta-D-Arabinofuranosyl-5-iodouracil undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups using reagents like sodium azide or potassium fluoride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Beta-D-Arabinofuranosyl-5-iodouracil has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Beta-D-Arabinofuranosyl-5-iodouracil involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerase, leading to the termination of DNA chain elongation. This results in the inhibition of cell proliferation and induction of programmed cell death .

Comparison with Similar Compounds

1-Beta-D-Arabinofuranosyl-5-iodouracil can be compared with other nucleoside analogs such as:

These compounds share similar mechanisms of action but differ in their specific applications and efficacy against various diseases.

Properties

Molecular Formula

C9H11IN2O6

Molecular Weight

370.10 g/mol

IUPAC Name

1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5?,6-,8-/m1/s1

InChI Key

RKSLVDIXBGWPIS-CQWREQHLSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)O)I

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I

Origin of Product

United States

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